4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile is an organic compound characterized by its unique combination of a benzonitrile moiety and a 2-methyl-1H-imidazo[4,5-c]pyridine unit. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is C_{15}H_{13}N_3, indicating the presence of carbon, hydrogen, and nitrogen atoms.
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile belongs to the class of heterocyclic compounds, specifically those containing both imidazole and pyridine rings. Its structure allows it to interact with various biological targets, making it a candidate for drug development and other scientific applications.
The synthesis of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile typically involves several steps:
The molecular structure of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances that influence its reactivity and interaction with biological targets.
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile can undergo various chemical reactions typical for nitriles and heterocycles:
These reactions are crucial for modifying the compound's properties for further applications in medicinal chemistry.
The mechanism of action for 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors:
The physical and chemical properties of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile include:
These properties are essential for understanding how the compound behaves in different environments and how it can be utilized in various applications.
The applications of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile span multiple scientific fields:
The imidazo[4,5-c]pyridine core functions as a versatile pharmacophore in kinase inhibitor development due to its ability to engage in critical hinge-region hydrogen bonding within kinase active sites. Structural analyses reveal that nitrogen atoms at positions 1 and 3 of the imidazole ring, coupled with the pyridine nitrogen, create a complementary hydrogen-bonding pattern for conserved residues in kinases. This molecular recognition capability is exemplified by clinical-stage inhibitors targeting receptor tyrosine kinases (e.g., c-Kit, PDGFR) and serine/threonine kinases implicated in proliferative and inflammatory diseases. The scaffold's synthetic tractability allows strategic decoration at C-1, C-2, C-4, and C-6 positions, enabling optimization of potency, selectivity, and pharmacokinetic properties. For instance, alkyl or aryl substitutions at C-2 enhance hydrophobic pocket occupation, while benzonitrile extensions at N-1 provide vectorial control for accessing allosteric sites [4] [7]. The molecular weight and polar surface area of imidazo[4,5-c]pyridine derivatives typically fall within drug-like space (250-400 Da), contributing to favorable cellular permeability and oral bioavailability profiles. Patent landscapes reflect intense therapeutic interest, with claims covering derivatives for treating cancers (WO2021013864A1), autoimmune disorders (WO2013117645A1), and metabolic diseases [4] [7].
Table 1: Imidazopyridine Isomers in Targeted Therapy Applications
Isomer Type | Representative Biological Activities | Structural Differentiation Points |
---|---|---|
Imidazo[4,5-c]pyridine | Kinase inhibition (c-Kit, IKK), anti-inflammatory activity | Nitrogen atoms at positions 1,3,7; C5 unsubstituted position |
Imidazo[4,5-b]pyridine | Antiproliferative activity (tubulin polymerization inhibition), antiviral effects against RSV | Nitrogen atoms at positions 1,3,6; C7 unsubstituted position |
Imidazo[1,2-a]pyridine | Antibacterial activity, GABA receptor modulation | Bridged nitrogen at position 1; fused imidazole-pyridine bond |
Positional isomerism within imidazopyridine systems profoundly influences their biological activity profiles due to distinct electronic distributions and hydrogen-bonding patterns. The imidazo[4,5-c]pyridine isomer (IUPAC: 1H-imidazo[4,5-c]pyridine) features nitrogen atoms at ring positions 1, 3, and 7, creating a hydrogen-bond acceptor-rich region that favors interactions with polar residues in kinase active sites. This contrasts with the imidazo[4,5-b]pyridine isomer (nitrogens at positions 1, 3, and 6), which demonstrates superior DNA intercalation capability due to extended planar surface area and altered dipole moment. Biological evaluations confirm divergent therapeutic applications: whereas imidazo[4,5-c]pyridines show prominence in kinase-targeted therapies (e.g., c-Kit inhibitors), imidazo[4,5-b]pyridines exhibit potent antiproliferative effects through tubulin polymerization inhibition and DNA intercalation mechanisms [6]. The imidazo[1,2-a]pyridine isomer displays yet another configuration, with a bridged nitrogen facilitating distinct target engagements like GABA receptor modulation and antibacterial activity. Computational analyses indicate that imidazo[4,5-c]pyridine exhibits a larger molecular dipole moment (≈4.5 Debye) than its [4,5-b] counterpart (≈3.8 Debye), potentially enhancing polar interactions with target proteins. These subtle but critical differences underscore the necessity for regioselective synthesis in drug development programs targeting specific biological pathways [6].
The strategic incorporation of benzonitrile moieties at N-1 of imidazo[4,5-c]pyridine scaffolds addresses multiple drug design objectives: enhanced target affinity, optimized physicochemical properties, and modulation of cellular penetration characteristics. The benzonitrile group serves as a conformationally constrained vector that projects the nitrile function into complementary binding pockets, where it engages in dipole-dipole interactions, hydrogen bonding (through the nitrile π-system), and hydrophobic contacts with aromatic residues. This design principle is exemplified in 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile, where the methyl group at C-2 sterically blocks metabolic oxidation while the para-substituted benzonitrile extends linearly from the imidazole nitrogen. Molecular modeling studies suggest that this arrangement positions the nitrile carbon within 3.5-4.0 Å of key residues in kinases like c-Kit, creating favorable van der Waals contacts [4] [5]. The benzonitrile's electron-withdrawing nature concurrently reduces the pKa of adjacent protons, potentially enhancing membrane permeability relative to carboxylic acid-bearing analogs. Additionally, the nitrile group serves as a bioisostere for alkyne, azide, or carbonyl functionalities, offering metabolic stability advantages over these alternatives. Synthetic accessibility further supports this design, as evidenced by established routes involving N-alkylation of imidazo[4,5-c]pyridines with 4-cyanobenzyl halides or palladium-catalyzed coupling reactions [3] [5].
Table 2: Benzonitrile-Substituted Imidazopyridine Derivatives in Research
Compound Structure | CAS Number | Molecular Formula | Therapeutic Target | Key Reference Activity |
---|---|---|---|---|
4-[(2-butyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]benzonitrile | 139742-51-1 | C₁₈H₁₈N₄ | Kinase modulation | c-Kit inhibitory activity |
4-[(2-phenyl-5H-imidazo[4,5-c]pyridin-5-yl)methyl]benzonitrile | 1369876-51-6 | C₂₁H₁₅N₄ | Antiproliferative agents | Tubulin polymerization inhibition |
4-(imidazo[1,2-a]pyridin-2-yl)benzonitrile | 55843-91-9 | C₁₄H₉N₃ | Antibacterial/antiviral | Moderate RSV inhibition (EC₅₀ 58 μM) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: